3-Phenylisoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTFDJRCCBKLDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353245 |

Source

|

| Record name | 3-phenylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14442-12-7 |

Source

|

| Record name | 3-phenylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylisoxazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthesis pathways for 3-phenylisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for the synthesis of the this compound core structure is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This pathway involves two key steps:

-

1,3-Dipolar Cycloaddition: In situ generation of benzonitrile oxide from a suitable precursor, such as benzaldehyde oxime, followed by its reaction with an ethyl propiolate dipolarophile to form ethyl 3-phenylisoxazole-5-carboxylate.

-

Hydrolysis: Saponification of the resulting ethyl ester to yield the final this compound.

Signaling Pathway Diagram

An In-depth Technical Guide to the 1,3-Dipolar Cycloaddition for Phenylisoxazole Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1][2] Phenyl-substituted isoxazoles, in particular, are of significant interest due to their prevalence in biologically active compounds.[3] The most direct and widely utilized method for constructing the five-membered isoxazole ring is the 1,3-dipolar cycloaddition reaction.[4][5][6] This powerful transformation involves the reaction of a nitrile oxide as the 1,3-dipole with an alkyne, which serves as the dipolarophile, to regioselectively form the desired heterocyclic system.[5][7]

This guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols associated with the synthesis of phenylisoxazoles via this cycloaddition pathway.

The Core Reaction: Mechanism and Regioselectivity

The synthesis of isoxazoles is achieved through a [3+2] cycloaddition, a type of concerted pericyclic reaction where a three-atom π-system (the nitrile oxide) reacts with a two-atom π-system (the alkyne).[5][8] The reaction proceeds through a single, cyclic transition state, leading to the formation of the five-membered isoxazole ring.

Two potential mechanisms have been proposed: a concerted pericyclic pathway and a stepwise mechanism involving a diradical intermediate.[5] However, the concerted mechanism is the most broadly accepted model for this transformation.

Caption: General schematic of the [3+2] cycloaddition reaction.

A key feature of this reaction is its high regioselectivity, particularly with terminal alkynes. The cycloaddition of a benzonitrile oxide with a terminal alkyne like phenylacetylene predominantly yields the 3,5-disubstituted isoxazole isomer.[9][10] This selectivity is governed by both electronic and steric factors, with frontier molecular orbital (FMO) theory often used to predict the favored regioisomer.[11][12] While highly selective, mixtures of regioisomers can occasionally be observed depending on the specific substrates and reaction conditions.[7][13]

In Situ Generation of the Nitrile Oxide Dipole

Nitrile oxides are highly reactive and prone to dimerization to form furoxans, necessitating their generation in situ for cycloaddition reactions.[1][14] For the synthesis of phenylisoxazoles, benzonitrile oxide is the required intermediate, which can be generated from several common precursors.

Common Generation Methods:

-

Dehydrohalogenation of Hydroximoyl Chlorides: This is the most traditional and widely used method. It involves the initial conversion of an aldoxime (e.g., benzaldoxime) to its corresponding hydroximoyl chloride using an electrophilic chlorine source such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[15][16] Subsequent treatment with a non-nucleophilic base, typically triethylamine (Et₃N), eliminates HCl to furnish the nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.[15]

-

Oxidation of Aldoximes: A greener and often more direct approach involves the oxidation of aldoximes.[17] Various oxidizing agents can be employed, including hypervalent iodine compounds, bleach, or a combination of NaCl and Oxone, which avoids the generation of chlorinated intermediates.[10][17][18]

-

Dehydration of Primary Nitro Compounds: Nitrile oxides can also be formed through the dehydration of primary nitroalkanes or α-nitroketones.[4][19] This method can be catalyzed by either acid or base.[4][9]

Caption: Workflow for the in situ generation of benzonitrile oxide.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of phenylisoxazoles, reflecting both classical and modern approaches.

Protocol 1: Classic Synthesis of 3,5-Diphenylisoxazole

This two-step procedure involves the initial formation of the hydroximoyl chloride followed by the base-induced cycloaddition.

-

Step A: Synthesis of Benzhydroximoyl Chloride

-

Dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzhydroximoyl chloride, which can often be used in the next step without further purification.

-

-

Step B: 1,3-Dipolar Cycloaddition

-

Dissolve the crude benzhydroximoyl chloride (1.0 eq) and phenylacetylene (1.1 eq) in a solvent like dichloromethane (DCM) or toluene.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution. The triethylamine acts as a base to generate the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure 3,5-diphenylisoxazole.[20]

-

Protocol 2: One-Pot, Three-Component Synthesis in a Deep Eutectic Solvent (DES)

This environmentally benign protocol starts from an aldehyde and proceeds to the final isoxazole in a single vessel.[21]

-

Prepare the deep eutectic solvent by mixing choline chloride (1.0 eq) and urea (2.0 eq) and heating at 75-80 °C until a clear, homogeneous liquid forms.

-

To 1 mL of the ChCl:urea (1:2) DES, add the starting aldehyde (e.g., benzaldehyde, 2 mmol), hydroxylamine hydrochloride (2 mmol), and sodium hydroxide (2 mmol).

-

Stir the mixture at 50 °C for 1 hour to form the aldoxime in situ.

-

Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for 3 hours to form the hydroximoyl chloride.

-

Add the corresponding alkyne (e.g., phenylacetylene, 2 mmol) and stir for an additional 4 hours at 50 °C.

-

After the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.[21]

Protocol 3: Solvent-Free Mechanochemical Synthesis

This method utilizes ball-milling to achieve the cycloaddition under solvent-free conditions, offering a scalable and green alternative.[1][2]

-

In a stainless-steel milling jar, place the hydroxyimidoyl chloride (e.g., N-hydroxybenzimidoyl chloride, 1.5 eq), the terminal alkyne (1.0 eq), a base such as potassium carbonate, and optionally, a catalyst like Cu/Al₂O₃.[1]

-

Add stainless-steel balls to the jar.

-

Mill the mixture at a specified frequency (e.g., 30 Hz) for a duration of 10 to 60 minutes.

-

Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.

-

Upon completion, dissolve the contents of the jar in an organic solvent like dichloromethane.

-

Filter the mixture to remove the base and catalyst.

-

Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3,5-isoxazole.

Quantitative Data Summary

The 1,3-dipolar cycloaddition is a high-yielding reaction applicable to a wide range of substrates. The table below summarizes representative yields for the synthesis of phenyl-substituted isoxazoles under various conditions.

| Entry | Nitrile Oxide Source | Dipolarophile | Reagents / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-hydroxybenzimidoyl chloride | Phenylacetylene | K₂CO₃, Cu/Al₂O₃ | Solvent-free (milling) | RT | 0.25 | 92 | [1][2] |

| 2 | N-hydroxybenzimidoyl chloride | 4-Methoxyphenylacetylene | K₂CO₃, Cu/Al₂O₃ | Solvent-free (milling) | RT | 0.25 | 94 | [1][2] |

| 3 | Benzaldoxime | Phenylacetylene | NCS, Et₃N | ChCl:Urea | 50 | 4 | 86 | [21] |

| 4 | Benzaldoxime | 1-Ethynyl-4-fluorobenzene | NCS, Et₃N | ChCl:Urea | 50 | 4 | 85 | [21] |

| 5 | Benzaldoxime | Phenylacetylene | (Diacetoxyiodo)benzene | DCM | RT | 0.2 | 94 | [10] |

| 6 | Benzaldoxime | Ethyl propiolate | (Diacetoxyiodo)benzene | DCM | RT | 0.2 | 96 | [10] |

| 7 | α-Nitroketone | Allylbenzene | p-TsOH | Toluene | 110 | 24 | 90 | [4] |

| 8 | Ethyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | Benzonitrile oxide | CuI (10 mol%) | Toluene | 110 | 6 | 89 | [3] |

Overall Synthetic Pathway

The synthesis of phenylisoxazoles via 1,3-dipolar cycloaddition represents a logical and efficient pathway from simple, commercially available starting materials to a complex heterocyclic core. The overall transformation can be visualized as a multi-step, one-pot sequence or as a series of discrete reactions, depending on the chosen methodology.

Caption: Logical flow from starting materials to the phenylisoxazole product.

Conclusion

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes stands as the cornerstone for phenylisoxazole synthesis. Its operational simplicity, high degree of regioselectivity, and broad substrate scope make it an invaluable tool for medicinal chemists and organic scientists. Modern adaptations, including catalytic systems, one-pot procedures, and the use of green solvents or solvent-free conditions, have further enhanced the efficiency and environmental sustainability of this powerful reaction, ensuring its continued prominence in the synthesis of complex molecular architectures for drug discovery and development.[1][2][5]

References

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 19. flore.unifi.it [flore.unifi.it]

- 20. 3,5-diphenyloxazole synthesis - chemicalbook [chemicalbook.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Chemical and Physical Properties of 3-Phenylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylisoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole class, which is recognized for its diverse pharmacological activities. Isoxazole derivatives are integral to many pharmaceutical compounds and are actively studied in drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with methodologies for its synthesis and purification.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized below. It is important to note that while some data is experimentally confirmed, other values are predicted and should be considered with appropriate caution.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-phenyl-1,2-oxazole-5-carboxylic acid | [1] |

| CAS Number | 14442-12-7 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Melting Point | 159-163 °C (lit.) or 178-182 °C (lit.) | [1] |

| Boiling Point | 200 °C (Predicted) | [1] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.23 ± 0.10 (Predicted) | [1] |

Table 2: Solubility

| Solvent | Solubility | Source |

| Methanol | Soluble | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral characteristics of carboxylic acids and related isoxazole derivatives, the following are expected:

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the isoxazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The phenyl protons will appear in the aromatic region (typically 7-8 ppm), and their multiplicity will depend on the substitution pattern. The proton on the isoxazole ring is expected to appear as a singlet.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm), the carbons of the isoxazole ring, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid is expected between 1710 and 1760 cm⁻¹.[2][3] Conjugation with the isoxazole ring may shift this absorption to a lower wavenumber.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of water (18 Da) and carbon dioxide (44 Da).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cycloaddition reaction between a nitrile oxide and an alkyne, followed by functional group manipulation. A plausible synthetic route is the reaction of benzaldoxime with a chlorinating agent to form the corresponding hydroximoyl chloride, which then reacts with an appropriate three-carbon acetylenic ester in the presence of a base. The resulting ester is then hydrolyzed to the carboxylic acid.

Step 1: Formation of Benzohydroximoyl Chloride

-

Dissolve benzaldoxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) (1 equivalent) to the solution while stirring.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The resulting benzohydroximoyl chloride is often used in the next step without further purification.

Step 2: [3+2] Cycloaddition

-

Dissolve ethyl propiolate (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add the solution of benzohydroximoyl chloride from Step 1 to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-phenylisoxazole-5-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the crude ethyl 3-phenylisoxazole-5-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The precipitated this compound can be collected by filtration, washed with cold water, and dried.

References

An In-depth Technical Guide to 3-Phenylisoxazole-5-carboxylic Acid: Molecular Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via a [3+2] cycloaddition reaction followed by ester hydrolysis is presented. Furthermore, a logical workflow for its preparation is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Molecular Structure and IUPAC Name

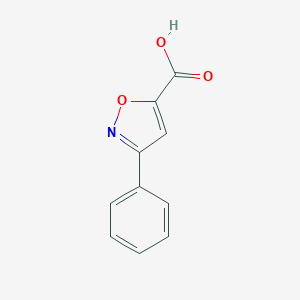

This compound is a heterocyclic organic compound featuring a central isoxazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 5-position.

The definitive IUPAC name for this compound is 3-phenyl-1,2-oxazole-5-carboxylic acid [1].

The molecular structure is as follows:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| CAS Number | 14442-12-7 | [1] |

| Appearance | Solid | |

| Melting Point | 178-182 °C | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Complexity | 213 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate via [3+2] Cycloaddition

This procedure is based on the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The nitrile oxide is generated in situ from the corresponding hydroximoyl chloride, which is in turn derived from benzaldehyde oxime.

-

Materials:

-

Benzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Ethyl propiolate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve benzaldehyde oxime in dichloromethane (DCM).

-

Add N-Chlorosuccinimide (NCS) portion-wise to the solution at 0 °C and stir.

-

Slowly add pyridine to the reaction mixture and continue stirring at 0 °C.

-

To the resulting solution containing the in situ generated benzohydroximoyl chloride, add ethyl propiolate.

-

Slowly add triethylamine (TEA) to the reaction mixture and allow it to warm to room temperature. Stir for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-phenylisoxazole-5-carboxylate.

-

Step 2: Hydrolysis of Ethyl 3-phenylisoxazole-5-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base-catalyzed reaction followed by acidification.

-

Materials:

-

Ethyl 3-phenylisoxazole-5-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl 3-phenylisoxazole-5-carboxylate in ethanol.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 2-3 using a hydrochloric acid solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

-

Biological and Medicinal Chemistry Context

While specific biological targets for this compound are not extensively documented in publicly available literature, the isoxazole scaffold is a well-recognized privileged structure in medicinal chemistry. Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

It is important to note that the isomeric compound, 5-phenylisoxazole-3-carboxylic acid, has been investigated for its inhibitory activity against xanthine oxidase, an enzyme involved in gout and other conditions.[2] This suggests that this compound and its derivatives could also be valuable starting points for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity profile of this specific isomer.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its molecular structure, nomenclature, physicochemical properties, and a comprehensive synthesis protocol. The presented information is intended to be a valuable resource for chemists and pharmaceutical scientists working in the field of drug discovery and development. The synthetic route described is robust and can likely be adapted for the preparation of various analogs, paving the way for future structure-activity relationship studies.

References

Spectroscopic data (NMR, HRMS) for 3-Phenylisoxazole-5-carboxylic acid derivatives

An In-depth Technical Guide on the Spectroscopic Data of 3-Phenylisoxazole-5-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the spectroscopic data for this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed tables of NMR and HRMS data, experimental protocols for synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a range of this compound derivatives, facilitating comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives

| Compound | Ar-H (ppm) | Isoxazole-H (ppm) | Other Signals (ppm) | Solvent |

| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H) | 6.84 (s, 1H) | CDCl₃ | |

| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J = 3.9, 2.2 Hz, 2H), 7.73 (d, J = 8.2 Hz, 2H), 7.53–7.39 (m, 3H), 7.28 (d, J = 7.9 Hz, 2H) | 6.77 (s, 1H) | 2.40 (s, 3H, CH₃) | CDCl₃ |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H) | 6.81 (s, 1H) | CDCl₃ | |

| 3-(4-chlorophenyl)-5-phenylisoxazole | 7.85–7.79 (m, 4H), 7.52–7.45 (m, 5H) | 6.80 (s, 1H) | CDCl₃ | |

| 3-(4-bromophenyl)-5-phenylisoxazole | 7.84–7.82 (m, 2H), 7.74 (d, J = 8.5 Hz, 2H), 7.61 (d, J = 8.5 Hz, 2H), 7.51–7.46 (m, 3H) | 6.80 (s, 1H) | CDCl₃ | |

| Ethyl 3-phenylisoxazole-4-carboxylate | 7.79–7.75 (m, 2H), 7.50–7.45 (m, 3H) | 9.01 (s, 1H) | 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | CDCl₃ |

| 4-nitro-3-phenylisoxazole | 7.73–7.65 (m, 2H), 7.58–7.51 (m, 3H) | 9.37 (s, 1H) | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives

| Compound | Aromatic C (ppm) | Isoxazole C (ppm) | Other Signals (ppm) | Solvent |

| 3,5-diphenylisoxazole | 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | 170.3, 162.9, 97.4 | CDCl₃ | |

| 3-phenyl-5-(p-tolyl)isoxazole | 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6 | 170.5, 162.8, 96.8 | 21.4 (CH₃) | CDCl₃ |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9 | 169.2, 163.0, 97.8 | CDCl₃ | |

| 3-(4-chlorophenyl)-5-phenylisoxazole | 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8 | 170.6, 161.9, 97.2 | CDCl₃ | |

| 3-(4-bromophenyl)-5-phenylisoxazole | 132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3 | 170.7, 162.0, 97.2 | CDCl₃ | |

| Ethyl 3-phenylisoxazole-4-carboxylate | 130.2, 129.5, 128.2, 127.3 | 164.1, 161.3, 113.1 | 160.9 (C=O), 61.1 (CH₂), 14.1 (CH₃) | CDCl₃ |

| 4-nitro-3-phenylisoxazole | 131.3, 129.9, 129.0, 125.6 | 164.0, 156.6, 134.2 | DMSO-d₆ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 3-Phenylisoxazole Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

| 5-Phenyl-3-(quinolin-2-yl)isoxazole | C₁₈H₁₃N₂O⁺ | [M+H]⁺ | 273.1022 | 273.1027 |

| 3-(8-Bromoquinolin-2-yl)-5-phenylisoxazole | C₁₈H₁₂BrN₂O⁺ | [M+H]⁺ | 351.0133 | 351.0139 |

| 5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole | C₁₈H₁₂BrN₂O⁺ | [M+H]⁺ | 351.0133 | 351.0139 |

| Ethyl 3-phenylisoxazole-4-carboxylate | C₁₂H₁₁NO₃ | [M+H]⁺ | 218.0811 | 218.0810 |

| 1-(3-(4-(trifluoromethyl)phenyl)isoxazol-4-yl)ethan-1-one | C₁₂H₈F₃NO₂ | [M+H]⁺ | 256.0579 | 256.0565 |

Experimental Protocols

General Synthesis of this compound Derivatives

A common route for the synthesis of this compound involves the reaction of a chalcone with hydroxylamine hydrochloride. The resulting isoxazole can then be further modified. For instance, the carboxylic acid can be esterified or converted to an amide.

A general procedure is as follows:

-

Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with an aromatic ketone in an aqueous alcoholic solution containing a base (e.g., NaOH or KOH) to form the corresponding chalcone.

-

Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride and a base such as sodium acetate in a suitable solvent like ethanol. This cyclization reaction forms the isoxazole ring.

-

Hydrolysis (for carboxylic acid): If the starting materials lead to an ester, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid. For example, ethyl 5-phenyl-3-isoxazolecarboxylate can be hydrolyzed to 5-phenylisoxazole-3-carboxylic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS data is generally acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass and confirm the elemental composition of the synthesized compounds.[1]

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for various biological activities, including xanthine oxidase inhibition and antibacterial effects.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.[3] The mechanism of inhibition is often a mixed-type, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4]

Caption: Inhibition of Xanthine Oxidase by 3-phenylisoxazole derivatives.

Antibacterial Activity

Isoxazole derivatives are known to possess antibacterial properties.[5] The mechanism of action can vary, but they often target essential bacterial processes. These can include the inhibition of protein synthesis, disruption of metabolic pathways, or interference with cell wall or membrane integrity.[5] Bacteriostatic agents typically inhibit bacterial growth by targeting processes like protein synthesis, while bactericidal agents lead to cell death, often by disrupting the cell wall or membrane.[5]

Caption: Potential antibacterial mechanisms of isoxazole derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is a systematic process from starting materials to final analysis.

Caption: General workflow for synthesis and characterization.

References

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

Initial biological activity screening of 3-phenylisoxazole compounds

An In-depth Technical Guide to the Initial Biological Activity Screening of 3-Phenylisoxazole Compounds

Introduction

The 3-phenylisoxazole scaffold is a prominent five-membered heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and broad range of pharmacological activities.[1][2] This structural core is present in several therapeutic agents and serves as a versatile template for the design and development of novel drug candidates.[2][3] The inherent biological activities of isoxazole derivatives span antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive overview of the initial screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visual workflows for researchers and drug development professionals.

Antimicrobial Activity

Derivatives of 3-phenylisoxazole have been investigated for their potential to combat various microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Screening for antimicrobial activity is a critical first step in identifying new agents to address the growing challenge of antimicrobial resistance.[7]

Data Presentation: Antibacterial Activity of 3-Phenylisoxazole Derivatives

The following table summarizes the antibacterial activity of selected 4-nitro-3-phenylisoxazole compounds against plant pathogenic bacteria.

| Compound ID | Target Organism | EC50 (μg/mL) | Reference Standard (Bismerthiazol EC50) |

| 5o | Xanthomonas oryzae (Xoo) | 21.3 | 89.7 μg/mL |

| 5p | Xanthomonas oryzae (Xoo) | 19.5 | 89.7 μg/mL |

| 5q | Xanthomonas oryzae (Xoo) | 33.1 | 89.7 μg/mL |

| 5o | Pseudomonas syringae (Psa) | 35.6 | 95.4 μg/mL |

| 5p | Pseudomonas syringae (Psa) | 31.2 | 95.4 μg/mL |

| 5q | Pseudomonas syringae (Psa) | 48.9 | 95.4 μg/mL |

| 5o | Xanthomonas axonopodis (Xac) | 25.8 | 101.3 μg/mL |

| 5p | Xanthomonas axonopodis (Xac) | 22.4 | 101.3 μg/mL |

| 5q | Xanthomonas axonopodis (Xac) | 41.2 | 101.3 μg/mL |

| Data sourced from studies on polysubstituted phenylisoxazoles.[4][8] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and efficient technique for preliminary screening of antimicrobial activity.[7][9][10]

-

Media Preparation : Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar flow hood.[2][9]

-

Inoculum Preparation : Grow the test microorganism in a suitable broth medium for 18-24 hours. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard to ensure a standardized inoculum size.[9]

-

Plate Inoculation : Using a sterile cotton swab, spread the prepared microbial inoculum evenly over the entire surface of the agar plate to create a bacterial or fungal lawn. This is often done by rotating the plate 60 degrees between streaks.[9][11]

-

Well Creation : Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer or a micropipette tip.[7][11]

-

Compound Application : Carefully add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a designated well.[7] Use a known antibiotic as a positive control and the solvent (e.g., 10% DMSO) as a negative control in separate wells.[7][9]

-

Incubation : Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compound into the agar.[7] Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.[7][9]

-

Data Collection : After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).[9] The size of the zone is proportional to the antimicrobial activity of the compound.

Caption: A flowchart of the agar well diffusion method.

Anticancer Activity

The isoxazole ring is a key feature in many compounds designed as potential anticancer agents.[3][12][13] Initial screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines.[12]

Data Presentation: Antiproliferative Activity of Isoxazole Derivatives

The following table shows the pro-apoptotic activity of selected isoxazole derivatives on the human erythroleukemic K562 cell line.

| Compound ID | Concentration | Apoptotic Cells (%) |

| 4 | 100 nM | 80.10 |

| 7 | 10 µM | >50 |

| 8 | 10 µM | 90.60 |

| 9 | 200 µM | >50 |

| 11 | 200 µM | 88.50 |

| Data sourced from a study on the pro-apoptotic activity of novel synthetic isoxazole derivatives.[14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15] It measures the metabolic activity of cells, where living cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15]

-

Cell Seeding : Plate cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight (for adherent cells) to allow for attachment.[16][17]

-

Compound Treatment : Treat the cells with various concentrations of the 3-phenylisoxazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[16][18]

-

Incubation : Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ incubator.[16][19]

-

MTT Addition : After the treatment period, add MTT solution (typically 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[16][17] During this time, mitochondrial enzymes in viable cells will convert the MTT to purple formazan crystals.[15]

-

Solubilization : Carefully remove the culture medium and add a solubilizing agent, such as DMSO (e.g., 100 µL), to each well to dissolve the formazan crystals.[15][16] For suspension cells, this step may be modified to avoid cell loss.

-

Absorbance Measurement : Shake the plate gently for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[15][16]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Caption: A procedural flowchart for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a priority. Isoxazole derivatives have shown promise in this area by modulating key inflammatory pathways.[20][21] Initial screening often involves cell-based assays that measure the inhibition of pro-inflammatory mediators.[16][22]

Data Presentation: Anti-inflammatory Effects of a Dihydroisoxazole Derivative

The table below illustrates the inhibitory effect of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) on cytokine release from LPS-stimulated macrophages.

| Compound | Concentration | TNF-α Release (% of Control) | IL-6 Release (% of Control) |

| DIC | 10 µM | ~50% | ~40% |

| DIC | 30 µM | ~35% | ~25% |

| DIC | 100 µM | ~25% | ~20% |

| Data derived from a study on a novel anti-inflammatory isoxazole drug candidate.[20][21] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

A common in vitro assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[16][22] NO is a key pro-inflammatory mediator, and its production is quantified by measuring its stable metabolite, nitrite, using the Griess assay.[22]

-

Cell Seeding : Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[22]

-

Compound Pre-treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control.[22]

-

LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group. Incubate for 24 hours.[16][22]

-

Supernatant Collection : After incubation, collect the cell culture supernatant from each well.[22]

-

Griess Reaction :

-

Absorbance Measurement : Measure the absorbance at 540-550 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.[16]

-

Data Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve.[22] Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed effects are not due to cell death.[16]

Caption: Inhibition of NF-κB signaling is a key anti-inflammatory mechanism.

Antiviral Activity

The development of new antiviral agents is essential for managing viral infections.[23] Several isoxazole derivatives have been synthesized and evaluated for their activity against a range of viruses, including rhinoviruses and picornaviruses.[24][25]

Data Presentation: Antirhinovirus Activity of Phenylisoxazoles

The table below summarizes the in vitro activity of a 2,6-disubstituted phenylisoxazole analog against various rhinovirus serotypes.

| Compound ID | Virus Target | MIC80 (µM) |

| 15 (2,6-dichloro analog) | Rhinoviruses (multiple serotypes) | 0.3 |

| 15 (2,6-dichloro analog) | Enteroviruses (several) | Effective |

| Data sourced from structure-activity studies of disubstituted phenylisoxazoles.[25] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

A common method for initial antiviral screening is the cytopathic effect (CPE) inhibition assay.[26] This assay measures the ability of a compound to protect host cells from virus-induced damage and death.

-

Cell Culture : Seed a suitable host cell line (e.g., Vero-E6, HeLa) in a 96-well plate and grow to form a confluent monolayer.[24]

-

Compound and Virus Preparation : Prepare serial dilutions of the test compounds. In parallel, prepare a stock of the target virus with a known titer.

-

Infection and Treatment :

-

Remove the growth medium from the cell monolayer.

-

Add the virus inoculum to the cells, often pre-mixed with the test compound dilutions. Alternatively, cells can be pre-treated with the compound before the virus is added.[27]

-

Include controls: uninfected cells (cell control), infected untreated cells (virus control), and a known antiviral drug (positive control).[27]

-

-

Incubation : Incubate the plates at 37°C for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).[26]

-

CPE Assessment : The extent of CPE can be assessed visually using a microscope. For quantitative analysis, cell viability is measured using an assay like MTT or CellTiter-Glo, which quantifies ATP from living cells.[15][26]

-

Data Analysis : The antiviral activity is determined by the concentration of the compound that inhibits the virus-induced CPE by 50% (EC50). A parallel cytotoxicity assay on uninfected cells is essential to determine the compound's 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.[27]

Caption: A high-level overview of an in vitro antiviral screening process.

References

- 1. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. espublisher.com [espublisher.com]

- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. botanyjournals.com [botanyjournals.com]

- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]

- 21. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Illuminating the Solid State: A Technical Guide to the Crystal Structure of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural features contribute to a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Understanding the three-dimensional arrangement of atoms within the crystal lattice of isoxazole derivatives is paramount for rational drug design, as the solid-state conformation directly influences key pharmaceutical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal structure of isoxazole derivatives, summarizing key crystallographic data and detailing the experimental protocols for their determination.

Crystallographic Data of Isoxazole Derivatives

The crystal structures of numerous isoxazole derivatives have been elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation in the solid state. The following tables summarize key crystallographic parameters for a selection of recently reported isoxazole derivatives, offering a comparative overview of their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | C₂₅H₂₀N₄O₅ | Monoclinic | P2₁/c | 11.9936(3) | 13.9638(3) | 11.5126(4) | 90 | [4] |

| 4-((3,4-dichlorophenyl)amino)-N'-(5-methylisoxazol-3-yl)pyrimidine-5-carboxamide | C₁₅H₁₁Cl₂N₅O₂ | Monoclinic | P2₁/n | 7.845(2) | 13.987(4) | 14.248(4) | 98.45(3) | |

| A new isoxazole derivative | C₁₈H₂₇N₃O₄ | Monoclinic | P2₁/n | 9.7331(1) | - | - | - | [5] |

Note: This table presents a selection of available data. The crystallographic parameters for a vast number of isoxazole derivatives have been deposited in crystallographic databases.

Key Structural Features and Intermolecular Interactions

The crystal packing of isoxazole derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions play a crucial role in determining the overall supramolecular architecture and influencing the physicochemical properties of the solid form.

For instance, in the crystal structure of certain isoxazole derivatives, intermolecular hydrogen bonds of the C-H···O type are observed, contributing to the formation of layered structures. The planarity of the isoxazole ring, often coupled with attached aromatic systems, facilitates π-π stacking interactions, further stabilizing the crystal lattice.

Experimental Protocols

The determination of the crystal structure of isoxazole derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Isoxazole Derivatives

A common and versatile method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6] Another widely employed route involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[7] Microwave-assisted synthesis has also emerged as an efficient method, often leading to higher yields and shorter reaction times.[1]

The following diagram illustrates a generalized workflow for the synthesis and crystallization of isoxazole derivatives.

Caption: A typical experimental workflow for obtaining single crystals of isoxazole derivatives.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Methodology:

-

Crystal Mounting: A single crystal of appropriate size is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate model of the atomic arrangement. The structures are often confirmed by spectroscopic methods such as FT-IR, NMR, and mass spectrometry.[8]

The following diagram outlines the key steps in determining the crystal structure of a compound using single-crystal X-ray diffraction.

Caption: The workflow for determining a crystal structure via X-ray diffraction.

Signaling Pathways and Drug Development

The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating signaling pathways involved in disease progression. For example, some isoxazole derivatives have been investigated as inhibitors of cytochrome P450 (CYP450) enzymes, which play a crucial role in drug metabolism and the development of cancer.[9][10][11] Molecular docking studies are often employed to predict the binding modes of these derivatives within the active sites of target proteins.[9][11]

The diagram below illustrates a simplified conceptual relationship between the crystal structure of an isoxazole derivative and its potential as a drug candidate.

Caption: The central role of crystal structure in the drug discovery pipeline.

Conclusion

The crystallographic investigation of isoxazole derivatives provides invaluable insights into their solid-state properties and serves as a cornerstone for rational drug design. The data and protocols summarized in this guide highlight the importance of a multidisciplinary approach, combining organic synthesis, single-crystal X-ray diffraction, and computational modeling, to unlock the full therapeutic potential of this versatile class of heterocyclic compounds. As synthetic methodologies and analytical techniques continue to advance, the exploration of the vast chemical space of isoxazole derivatives promises to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Medicinal Chemistry of 3-Phenylisoxazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylisoxazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides an in-depth exploration of its derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.

Core Synthetic Strategies

The derivatization of this compound primarily targets the carboxylic acid moiety, enabling the synthesis of a variety of esters, amides, and hydrazides. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

A general synthetic workflow for creating these derivatives begins with the synthesis of the core this compound, which can then be activated and coupled with various nucleophiles.

Caption: General synthetic workflow for derivatization.

Anticancer Activity: Targeting Histone Deacetylases

A significant area of investigation for this compound derivatives has been in the development of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

A series of 3-phenylisoxazole-based hydroxamic acid derivatives have been synthesized and evaluated for their ability to inhibit HDAC1. The general structure involves linking the 3-phenylisoxazole-5-carboxamide core to a zinc-binding group (hydroxamic acid) via a flexible linker.

Quantitative Analysis of Anticancer Activity

The antiproliferative activity of these compounds has been assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined using the MTT assay. The data reveals that certain derivatives exhibit potent and selective anticancer activity.

| Compound ID | Linker (n) | R Group | IC50 (μM) vs. PC3 Cells[1][2] | IC50 (μM) vs. WPMY-1 (Normal) Cells[1][2] |

| 10 | 3 | H | 9.18 ± 0.96 | > 40 |

| 17 | 4 | H | 5.82 ± 0.76 | > 40 |

Data is presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Insights:

-

Linker Length: The length of the alkyl linker between the isoxazole core and the hydroxamic acid has a significant impact on HDAC1 inhibitory activity, with a butyl linker (n=4) demonstrating the highest potency. The relative order of activity is butyl > propyl > ethyl > methyl.[1][2]

-

Substituents on the Phenyl Ring: The substitution pattern on the 3-phenyl ring is well-tolerated, suggesting this position can be modified to optimize other properties without compromising HDAC1 inhibition.[1][2]

-

Selectivity: Notably, compounds 10 and 17 displayed significant cytotoxicity towards the prostate cancer cell line PC3 while showing minimal toxicity to the normal prostate cell line WPMY-1, indicating a favorable therapeutic window.[1][2]

Potential Mechanism of Action and Signaling Pathways

The primary mechanism of action for these anticancer derivatives is the inhibition of HDAC1. By inhibiting this enzyme, these compounds can lead to an accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Molecular docking studies have suggested that these derivatives can effectively occupy the active pocket of HDAC1. The hydroxamic acid moiety acts as the zinc-binding group, chelating the zinc ion in the catalytic site of the enzyme, which is a critical interaction for inhibition.

While the direct target is HDAC1, the downstream effects can impact major cancer-related signaling pathways. The PI3K/Akt and NF-κB signaling pathways are often dysregulated in cancer and are involved in cell survival, proliferation, and inflammation. Inhibition of HDACs can indirectly modulate these pathways, although direct evidence for this modulation by this compound derivatives is still an active area of research.

Caption: Mechanism of action via HDAC1 inhibition.

Other Potential Therapeutic Applications

While the anticancer properties of this compound derivatives are a primary focus, this scaffold has also been explored for other therapeutic targets, including xanthine oxidase and inflammatory pathways.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Although quantitative data for this compound derivatives is limited, the isomeric 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent xanthine oxidase inhibitory activity, suggesting that the 3,5-disubstituted isoxazole scaffold is a promising starting point for the design of new non-purine xanthine oxidase inhibitors.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The ability of compounds to inhibit the production of pro-inflammatory mediators is a key indicator of their anti-inflammatory potential. While specific IC50 values for this compound derivatives are not yet widely reported, the isoxazole nucleus is present in several known anti-inflammatory drugs. Evaluation of these derivatives in assays measuring the inhibition of cyclooxygenase (COX) enzymes or the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages would be a logical next step in exploring their anti-inflammatory potential.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of new chemical entities.

Synthesis of Methyl 3-phenylisoxazole-5-carboxylate[4]

This protocol details the esterification of this compound to its corresponding methyl ester.

-

Acid Chloride Formation: Dissolve this compound (10 mmol, 1.95 g) in 100 ml of dichloromethane.

-

Cool the solution in an ice bath and stir for 20 minutes.

-

Add thionyl chloride (12 mmol, 1.43 g) dropwise.

-

Remove the solvent under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.

-

Esterification: Add methanol (20 mmol, 0.64 g) to the crude acid chloride.

-

Stir the mixture for 6 hours at room temperature.

-

The resulting residue is purified to yield the final product as a white solid (1.54 g, 76% yield).

Synthesis of 3-Phenylisoxazole-5-carbohydrazide (General Procedure)

This protocol outlines a general method for the synthesis of hydrazides from the corresponding ester.

-

Dissolve the methyl or ethyl ester of this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the desired carbohydrazide.

In Vitro Anticancer Screening: MTT Assay Protocol[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., PC3) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. Derivatives of this core have demonstrated significant potential as anticancer agents through the inhibition of HDAC1, with promising selectivity for cancer cells over normal cells.

Future research in this area should focus on:

-

Expansion of Biological Screening: Systematically evaluating derivatives against a broader panel of cancer cell lines and other therapeutic targets, such as xanthine oxidase and key inflammatory enzymes, to uncover new activities.

-

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms and identifying the specific signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide further optimization for in vivo efficacy.

-

Structural Optimization: Utilizing structure-based drug design and traditional medicinal chemistry approaches to enhance potency, selectivity, and drug-like properties.

By leveraging the synthetic tractability and demonstrated biological potential of the this compound core, researchers are well-positioned to discover and develop novel and effective medicines for a range of human diseases.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel 3-Phenylisoxazole-5-carboxamide Derivatives: A Technical Guide

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Among its derivatives, the 3-phenylisoxazole-5-carboxamide core has emerged as a particularly fruitful template for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, intended for researchers, scientists, and professionals in drug development.

General Synthesis Strategies

The construction of 3-phenylisoxazole-5-carboxamide derivatives typically involves a multi-step synthetic sequence. A common and versatile approach begins with the Claisen condensation of a substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the core ethyl 5-phenylisoxazole-3-carboxylate. Subsequent hydrolysis of the ester furnishes the corresponding carboxylic acid, which serves as a key precursor for the final amide coupling step. The carboxylic acid is activated and reacted with a variety of substituted anilines or other amines to generate the target carboxamide derivatives.

A generalized workflow for the synthesis is depicted below.

Caption: General synthetic workflow for 3-phenylisoxazole-5-carboxamide derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the 3-phenylisoxazole-5-carboxamide scaffold have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The modular nature of the synthesis allows for systematic modification of both the phenyl ring and the carboxamide substituent, enabling detailed structure-activity relationship (SAR) studies.

Anticancer Activity

Numerous studies have highlighted the potential of these compounds as antiproliferative agents against various cancer cell lines. The substituents on the N-phenyl ring of the carboxamide moiety play a crucial role in determining the cytotoxic potency.

| Compound | R (N-phenyl substituent) | B16-F1 IC₅₀ (µM) | Colo205 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | Ref |

| 2a | 4-OCH₃ | 0.81 ± 0.05 | > 100 | 1.13 ± 0.09 | 0.94 ± 0.01 | [1] |

| 2b | 3-CF₃ | 0.11 ± 0.01 | 1.12 ± 0.01 | 0.23 ± 0.01 | 0.19 ± 0.01 | [1] |

| 2c | 4-(2-methoxyphenoxy) | 0.15 ± 0.01 | 0.91 ± 0.01 | 0.19 ± 0.01 | 0.15 ± 0.01 | [1] |

| 2d | 4-SCH₃ | 0.21 ± 0.01 | 1.01 ± 0.01 | 0.29 ± 0.01 | 0.23 ± 0.01 | [1] |

| 2e | 3,4-di-OCH₃ | 0.079 ± 0.01 | 0.11 ± 0.01 | 0.091 ± 0.01 | 0.081 ± 0.01 | [1] |

| 5-FU | (Control) | 0.51 ± 0.03 | 0.49 ± 0.01 | 0.53 ± 0.02 | 0.48 ± 0.01 | [1] |

| Dox | (Control) | 0.056 ± 0.01 | 0.061 ± 0.01 | 0.059 ± 0.01 | 0.063 ± 0.01 | [1] |

As shown in the table, substitutions on the N-phenyl ring significantly impact anticancer activity. For instance, compound 2e , with 3,4-dimethoxy substituents, demonstrated potent activity against the B16-F1 melanoma cell line, with an IC₅₀ value very close to that of the standard drug Doxorubicin[1]. This suggests that electron-donating groups at the meta and para positions of the N-phenyl ring may be favorable for activity.

Cyclooxygenase (COX) Inhibition

Certain 3-phenylisoxazole-5-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The SAR in this context reveals that specific substitution patterns can confer high potency and selectivity for COX-2 over COX-1.

| Compound | R¹ (Phenyl Ring) | R² (N-Phenyl Ring) | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) | Ref |

| A8 | 4-F | 3,4-di-OCH₃ | 140 | 110 | 1.27 | [2] |

| A9 | 4-F | 3,5-di-OCH₃ | 120 | 110 | 1.09 | [2] |

| A13 | 4-Cl | 3,4-di-OCH₃ | 64 | 13 | 4.63 | [2] |

| Ketoprofen | (Control) | - | 130 | 180 | 0.72 | [2] |

| Celecoxib | (Control) | - | 1900 | 15 | 126.67 | [2] |

The data indicates that compound A13 , featuring a 4-chloro substituent on the core phenyl ring and a 3,4-dimethoxy substitution on the N-phenyl amide ring, is the most potent and selective inhibitor of the series, with a COX-2 IC₅₀ of 13 nM and a selectivity ratio of 4.63[2]. Molecular docking studies suggest that the 3,4-dimethoxy substitution on the N-phenyl ring, combined with the chloro atom, allows the molecule to fit optimally into the secondary binding pocket of the COX-2 enzyme[2].

Caption: Inhibition of the COX pathway by 3-phenylisoxazole-5-carboxamide derivatives.

Other Biological Activities

This chemical class has also shown promise in other therapeutic areas:

-

Antitubercular Activity: Phenylisoxazole derivatives linked to an isonicotinylhydrazone moiety exhibited moderate activity against Mycobacterium tuberculosis H37Rv strains[3].

-

Mitochondrial Permeability Transition Pore (mtPTP) Inhibition: Diarylisoxazole-3-carboxamides have been developed as potent, picomolar inhibitors of the mtPTP, a potential target for pathologies like muscular dystrophies[4][5].

-

Xanthine Oxidase Inhibition: Several 5-phenylisoxazole-3-carboxylic acid derivatives showed micromolar to submicromolar inhibitory activity against xanthine oxidase, an enzyme implicated in gout[6].

Experimental Protocols

General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamides (e.g., Compounds 2a-2f)[1]

-

Activation: Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add N,N'-dimethylaminopyridine (DMAP) (0.2 eq) and N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI or EDC) (1.1 eq).

-

Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

-

Amide Coupling: Add the appropriate substituted aniline derivative (1.05 eq) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane:ethyl acetate) to afford the pure carboxamide derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro COX Inhibition Assay[2]

-

Assay Kit: Utilize a commercially available in vitro COX inhibition assay kit (e.g., from Cayman Chemical, No. 701050).

-

Compound Preparation: Prepare stock solutions of the test compounds (e.g., A1-A14) and controls (Ketoprofen, Celecoxib) in a suitable solvent like DMSO.

-

Assay Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective enzyme (ovine COX-1 or human recombinant COX-2) with a heme cofactor in a reaction buffer.

-

Add the test compounds at various concentrations to the enzyme mixture and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate).

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Detection: Stop the reaction and measure the production of prostaglandin F2α (PG F2α) using an enzyme immunoassay (EIA) method, typically by measuring absorbance at a specific wavelength (e.g., 415 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a solvent control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives